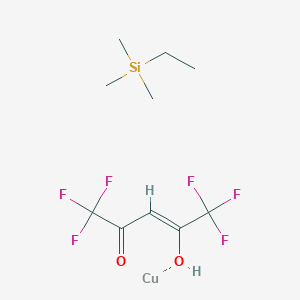
カリステジンA6
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1S,2S,5S,7S)-8-azabicyclo[3.2.1]octane-1,2,7-triol is a natural product found in Hyoscyamus niger with data available.
科学的研究の応用
グリコシダーゼ阻害
カリステジンは、トロパンアルカロイド生合成経路から誘導されるヒドロキシル化ノルトロパンアルカロイドです . カリステジンは、強力なグリコシダーゼ阻害剤として知られています . この特性により、グリコシダーゼ機能の研究において貴重なものとなり、グリコシダーゼ活性に関連する疾患の治療薬開発にも役立つ可能性があります。
炭水化物代謝
根培養におけるカリステジンの蓄積は、炭水化物の利用可能性とともに増加することが観察されています . これは、カリステジンA6が炭水化物代謝に役割を果たしている可能性を示唆しており、代謝性疾患の研究における潜在的なターゲットとなります。
遺伝子工学
遺伝子組み換えジャガイモでは、炭水化物代謝の変化がカリステジンの蓄積に影響を与えることが示されています . これは、this compoundを遺伝子工学研究、特に炭水化物代謝に関連する研究におけるマーカーとして使用できることを示唆しています。
植物の二次代謝
カリステジンは、植物の二次代謝の一部です . このプロセスにおけるthis compoundの役割を研究することで、植物生物学に対する洞察が得られ、新しい農業慣行や製品の開発につながる可能性があります。
糖尿病研究
研究によると、カリステジンは高血糖状態下でヒト脂肪由来間葉系幹細胞(ASC)の代謝活性を向上させることが示されています . これは、this compoundを糖尿病研究、特に高血糖が細胞機能に与える影響に焦点を当てた研究に使用できることを示唆しています。
酸化ストレス軽減
カリステジンは、高血糖細胞における酸化ストレスを大幅に軽減することが判明しています . これは、this compoundを酸化ストレスとそのさまざまな疾患における役割に関連する研究に使用できることを示唆しています。
炎症調節
カリステジンは、高血糖による炎症反応を効果的に抑制することが観察されています . これは、this compoundを炎症とその疾患プロセスにおける役割に関連する研究に使用できることを示唆しています。
PI3K/AKT/mTOR経路促進
カリステジンは、高血糖細胞における欠損したPI3K/AKT/mTOR経路を回復させることが判明しています . これは、this compoundをこの経路に関連する研究に使用できることを示唆しており、この経路は細胞周期調節、成長、および生存に重要な役割を果たすことが知られています。
作用機序
Target of Action
Calystegine A6 is a tropane alkaloid , a class of organic compounds containing the nitrogenous bicyclic alkaloid parent N-Methyl-8-azabicyclo[3.2.1]octane A related compound, calystegine b2, has been shown to target beta-glucosidase a .
Mode of Action
It’s worth noting that calystegine b2, a related compound, is a potent competitive inhibitor of human lysosomal β-glucocerebrosidase .
Biochemical Pathways
Calystegine A6 has been shown to have a significant impact on several cellular pathways. In a study investigating the effects of Calystegine A6 on Human Adipose Derived Stromal Stem Cells (ASCs) under hyperglycaemic conditions, it was found that Calystegine A6 significantly diminished oxidative stress, mitochondrial dynamics failure and ER stress, while improving the endogenous cellular antioxidant defenses . It also efficiently prevented the hyperglycaemia-mediated inflammatory response, as evidenced by the regulation of the pro- and anti-inflammatory response in HuASCs cells .
Result of Action
Calystegine A6 has been shown to have a protective effect on Human Adipose Derived Stromal Stem Cells (ASCs) under hyperglycaemic conditions . It promotes the survival of hyperglycaemic cells and significantly diminishes oxidative stress, mitochondrial dynamics failure and ER stress, while improving the endogenous cellular antioxidant defenses .
Action Environment
Environmental factors can influence the action of Calystegine A6. For instance, it has been found that tuber calystegine levels responded to genetic alterations of carbohydrate metabolism in tubers .
生化学分析
Biochemical Properties
Calystegine A6 plays a significant role in biochemical reactions due to its ability to inhibit glycosidases, enzymes that hydrolyze glycosidic bonds in carbohydrates . This inhibition occurs through the binding of Calystegine A6 to the active site of the enzyme, preventing substrate access and subsequent hydrolysis. The compound interacts with various glycosidases, including α-glucosidase and β-glucosidase, which are crucial for carbohydrate metabolism .
Cellular Effects
Calystegine A6 influences cellular processes by modulating glycosidase activity, which in turn affects carbohydrate metabolism and energy production . Inhibition of glycosidases by Calystegine A6 can lead to the accumulation of unmetabolized carbohydrates within cells, impacting cellular metabolism and energy balance. Additionally, Calystegine A6 has been shown to affect cell signaling pathways by altering the availability of glycosylated signaling molecules .
Molecular Mechanism
The molecular mechanism of Calystegine A6 involves its binding to the active site of glycosidases, where it forms a stable complex with the enzyme . This binding inhibits the enzyme’s activity, preventing the hydrolysis of glycosidic bonds in carbohydrates. The inhibition of glycosidases by Calystegine A6 can lead to changes in gene expression, as cells respond to the altered availability of carbohydrates and glycosylated molecules .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Calystegine A6 have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but its activity can decrease over extended periods due to degradation . Long-term exposure to Calystegine A6 has been shown to result in sustained inhibition of glycosidase activity, leading to prolonged effects on cellular metabolism and function .
Dosage Effects in Animal Models
The effects of Calystegine A6 vary with different dosages in animal models. At low doses, the compound effectively inhibits glycosidase activity without causing significant adverse effects . At higher doses, Calystegine A6 can lead to toxic effects, including gastrointestinal disturbances and liver toxicity . Threshold effects have been observed, where the compound’s efficacy plateaus at higher concentrations, indicating a saturation of glycosidase inhibition .
Metabolic Pathways
Calystegine A6 is involved in metabolic pathways related to carbohydrate metabolism. It interacts with enzymes such as α-glucosidase and β-glucosidase, inhibiting their activity and affecting the breakdown of carbohydrates . This inhibition can lead to changes in metabolic flux and the accumulation of specific metabolites, impacting overall metabolic balance .
Transport and Distribution
Within cells and tissues, Calystegine A6 is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the compound’s localization to target sites, where it can exert its inhibitory effects on glycosidases. The distribution of Calystegine A6 can also be influenced by its binding affinity to various cellular components .
Subcellular Localization
Calystegine A6 is primarily localized in the cytoplasm, where it interacts with glycosidases involved in carbohydrate metabolism . The compound’s activity and function are influenced by its subcellular localization, as it needs to be in proximity to its target enzymes to exert its inhibitory effects. Post-translational modifications and targeting signals may also play a role in directing Calystegine A6 to specific cellular compartments .
特性
CAS番号 |
177794-04-6 |
|---|---|
分子式 |
C7H13NO3 |
分子量 |
159.18 g/mol |
IUPAC名 |
(1S,2S,5S,7S)-8-azabicyclo[3.2.1]octane-1,2,7-triol |
InChI |
InChI=1S/C7H13NO3/c9-5-2-1-4-3-6(10)7(5,11)8-4/h4-6,8-11H,1-3H2/t4-,5-,6-,7-/m0/s1 |
InChIキー |
YOBNKFROEGVQPW-AXMZGBSTSA-N |
SMILES |
C1CC(C2(C(CC1N2)O)O)O |
異性体SMILES |
C1C[C@@H]([C@@]2([C@H](C[C@H]1N2)O)O)O |
正規SMILES |
C1CC(C2(C(CC1N2)O)O)O |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl (2S)-2-Amino-2-[3-fluoro-4-(trifluoromethoxy)phenyl]acetate](/img/structure/B1495914.png)



![H-Glu-Leu-Asp-[(2R,4S,5S)-5-amino-4-hydroxy-2,7-dimethyl-octanoyl]-Ala-Glu-Phe-OH](/img/structure/B1495939.png)
![(2R,4S,5R,6R)-5-acetamido-2-[[(2R,3R,4S,5R,6S)-6-[(2R,3S,4R,5R,6S)-5-acetamido-4-hydroxy-2-(hydroxymethyl)-6-(4-nitrophenoxy)oxan-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid](/img/structure/B1495951.png)
![Methyl 4-((1S,2R,3aS,8bS)-2-((tert-butyldimethylsilyl)oxy)-1-(hydroxymethyl)-2,3,3a,8b-tetrahydro-1H-cyclopenta[b]benzofuran-5-yl)butanoate](/img/structure/B1495969.png)







